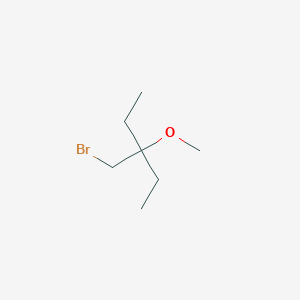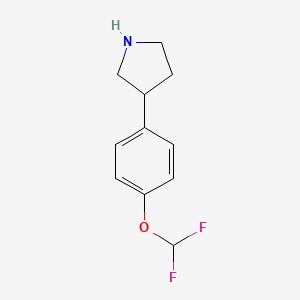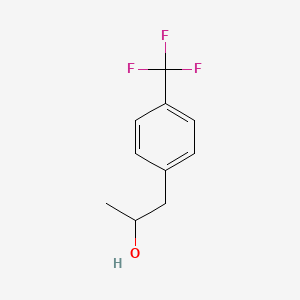![molecular formula C11H10OS B13597362 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C11H10OS It features a cyclopropane ring attached to a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of benzo[b]thiophene derivatives. One common method is the reaction of benzo[b]thiophene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar cyclopropanation techniques. The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(Benzo[b]thiophen-2-yl)cyclopropanone.
Reduction: Formation of various cyclopropanol derivatives.
Substitution: Formation of halogenated or nitrated benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials science.
Mécanisme D'action
The mechanism of action of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The cyclopropane ring may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in certain applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Thiophen-2-yl)cyclopropan-1-ol: Similar structure but lacks the benzene ring.
2-(Benzo[b]thiophen-2-yl)ethanol: Similar functional groups but different ring structure.
Benzo[b]thiophene-2-carboxylic acid: Contains the benzo[b]thiophene moiety but with a carboxylic acid group.
Uniqueness
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is unique due to the presence of both the cyclopropane ring and the benzo[b]thiophene moiety
Propriétés
Formule moléculaire |
C11H10OS |
|---|---|
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
1-(1-benzothiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,12H,5-6H2 |
Clé InChI |
OYWIXQGTRKZLDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



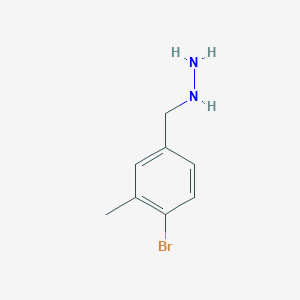

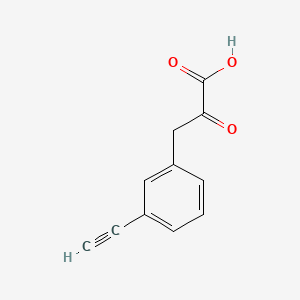
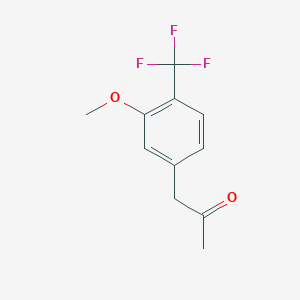
![3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride](/img/structure/B13597306.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)
